molecular formula C14H15N3O3 B3821899 1-(2,5-Dimethoxyphenyl)-3-pyridin-4-ylurea

1-(2,5-Dimethoxyphenyl)-3-pyridin-4-ylurea

Cat. No.: B3821899
M. Wt: 273.29 g/mol
InChI Key: JMGUIMDZDHVKMT-UHFFFAOYSA-N
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Description

1-(2,5-Dimethoxyphenyl)-3-pyridin-4-ylurea is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound consists of a urea moiety linked to a 2,5-dimethoxyphenyl group and a pyridin-4-yl group. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject for research in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-(2,5-Dimethoxyphenyl)-3-pyridin-4-ylurea typically involves the reaction of 2,5-dimethoxyaniline with pyridine-4-carbonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate isocyanate, which subsequently reacts with the amine to form the desired urea derivative. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to enhance yield and purity.

Chemical Reactions Analysis

1-(2,5-Dimethoxyphenyl)-3-pyridin-4-ylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine or alcohol derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation, using appropriate reagents like nitric acid, halogens, or sulfuric acid.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

    Biology: The compound has shown promise in biological studies, particularly in the investigation of enzyme inhibition and receptor binding. Its structural features make it a candidate for studying interactions with biological macromolecules.

    Medicine: Research has indicated potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities. The compound’s ability to modulate specific biological pathways makes it a potential drug candidate.

    Industry: The compound’s chemical properties make it suitable for use in the development of new materials, such as polymers and coatings, with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethoxyphenyl)-3-pyridin-4-ylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s urea moiety can form hydrogen bonds with active site residues, while the aromatic rings can engage in π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to the observed biological effects. The exact molecular pathways involved depend on the specific target and the context of the study.

Comparison with Similar Compounds

1-(2,5-Dimethoxyphenyl)-3-pyridin-4-ylurea can be compared with other similar compounds, such as:

    2,5-Dimethoxyphenethylamine: A compound with a similar aromatic structure but different functional groups, known for its psychoactive properties.

    4-Bromo-2,5-dimethoxyphenethylamine: Another compound with a similar aromatic core, used in research for its hallucinogenic effects.

    2-(4-Iodo-2,5-dimethoxyphenyl)-N-(2-methoxyphenyl)methyl]ethanamine: A compound with structural similarities, known for its potent serotonin receptor agonist activity.

The uniqueness of this compound lies in its combination of the urea moiety with the 2,5-dimethoxyphenyl and pyridin-4-yl groups, which imparts distinct chemical and biological properties not found in the other compounds mentioned.

Properties

IUPAC Name

1-(2,5-dimethoxyphenyl)-3-pyridin-4-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c1-19-11-3-4-13(20-2)12(9-11)17-14(18)16-10-5-7-15-8-6-10/h3-9H,1-2H3,(H2,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMGUIMDZDHVKMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)NC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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